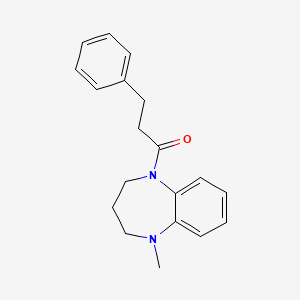
N-(4-acetylphenyl)-2,4,5-trimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetylphenyl)-2,4,5-trimethylbenzenesulfonamide, also known as ATB-346, is a novel compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. It is a derivative of naproxen, a well-known nonsteroidal anti-inflammatory drug (NSAID), and has been shown to possess anti-inflammatory and analgesic properties.
Wissenschaftliche Forschungsanwendungen
N-(4-acetylphenyl)-2,4,5-trimethylbenzenesulfonamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory conditions, including osteoarthritis, rheumatoid arthritis, and inflammatory bowel disease. Additionally, this compound has been shown to have fewer gastrointestinal side effects compared to traditional NSAIDs, making it a safer alternative for long-term use.
Wirkmechanismus
N-(4-acetylphenyl)-2,4,5-trimethylbenzenesulfonamide is a prodrug that is converted to its active form, ATB-340, in the presence of esterases. ATB-340 selectively inhibits the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory prostaglandins. By inhibiting COX-2, this compound reduces inflammation and pain without affecting the production of protective prostaglandins produced by COX-1.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and pain in various animal models of inflammatory conditions. It has also been shown to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Additionally, this compound has been shown to protect against gastrointestinal damage caused by traditional NSAIDs, such as naproxen.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-acetylphenyl)-2,4,5-trimethylbenzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity for COX-2. Additionally, it has been shown to have a favorable safety profile, making it a suitable candidate for long-term studies. However, the synthesis of this compound is a complex process that requires specialized equipment and expertise, which may limit its availability for some research groups.
Zukünftige Richtungen
There are several future directions for the research and development of N-(4-acetylphenyl)-2,4,5-trimethylbenzenesulfonamide. One area of interest is the potential use of this compound for the treatment of chronic pain conditions, such as neuropathic pain. Additionally, further studies are needed to determine the optimal dosing and administration of this compound for different inflammatory conditions. Finally, the development of new formulations of this compound, such as topical creams or patches, may further improve its therapeutic potential.
Synthesemethoden
The synthesis of N-(4-acetylphenyl)-2,4,5-trimethylbenzenesulfonamide involves the reaction of naproxen with 4-acetylbenzenesulfonyl chloride in the presence of a base. The resulting compound is then subjected to a series of reactions, including methylation and sulfonation, to yield the final product. The synthesis of this compound is a complex process that requires specialized equipment and expertise. However, it has been successfully synthesized in large quantities, making it a viable candidate for further research.
Eigenschaften
IUPAC Name |
N-(4-acetylphenyl)-2,4,5-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-11-9-13(3)17(10-12(11)2)22(20,21)18-16-7-5-15(6-8-16)14(4)19/h5-10,18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYICWFENRBCLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(cyclopropylmethyl)-1-[2-(2-piperidyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7644126.png)
![6-{[1-(3-fluoro-4-methylbenzoyl)-4-piperidyl]oxy}-N,N-dimethylnicotinamide](/img/structure/B7644131.png)
![N-[[4-[(dimethylamino)methyl]phenyl]methyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B7644132.png)


![3,3-dimethyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]butanamide](/img/structure/B7644160.png)
![2-methyl-1-[4-(3-tetrahydro-2H-pyran-4-yl-1,2,4-oxadiazol-5-yl)piperidino]-1-propanone](/img/structure/B7644165.png)


![methyl 3-({[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B7644185.png)
![N-methyl-2-phenyl-N-(2-pyridin-2-ylethyl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B7644187.png)


![(3-Methyl-4-nitrophenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7644230.png)